![molecular formula C24H23BrN2O3 B412481 N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide CAS No. 312607-16-2](/img/structure/B412481.png)
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide
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Overview
Description
“N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide” is a chemical compound with the molecular formula C24H23BrN2O3 . It is listed in various chemical databases, indicating its relevance in scientific research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H23BrN2O3 . This indicates that it contains 24 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Radical Cyclization Reactions
A study detailed the use of various N-(2-bromo-allyl) benzamides, which share a resemblance in structural complexity and reactivity with the compound of interest, to explore vinyl radical cyclization reactions. This process led to the formation of β-aryl-γ-lactams, showcasing a method that might be applicable to the synthesis or modification of "N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide" for the development of new chemical entities with potential pharmaceutical applications (Luo, Wang, & Chang, 2021).
Furan Derivatives Synthesis
Another research avenue involves the synthesis of furan derivatives, such as the preparation of 2-phenyl-3-(2-furyl) and 2-phenyl-3-[β-(2-furyl)vinyl]-1,2-dihydronaphtho-[1,2-d]-1,2,4-triazines, by heating Schiff bases. This method reflects the potential for synthetic versatility and the construction of complex molecules that include the furan ring, indicating a synthetic pathway that might be explored for compounds like "N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide" (Oleinikova & Pozharskii, 1973).
Asymmetric Synthesis Applications
The asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives using 5H-alkyl-2-phenyl-oxazol-4-ones demonstrates the utility of heterocyclic compounds in the construction of chiral molecules. Such methodologies could potentially be applied to the asymmetric functionalization of "N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide" or similar compounds, highlighting the importance of these reactions in the synthesis of biologically active molecules (Trost, Dogra, & Franzini, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEPMZHJFJPIFV-HKWRFOASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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